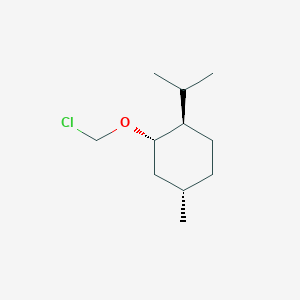

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

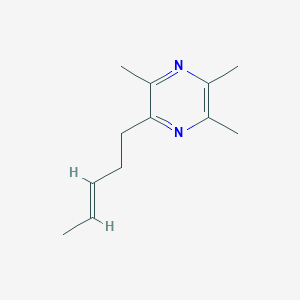

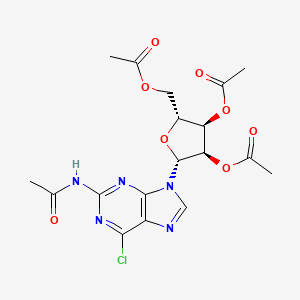

“Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside” is a chemical compound with the molecular formula C24H30O6 . It is a derivative of mannose, a type of sugar .

Synthesis Analysis

The synthesis of such compounds often involves regioselective protection and deprotection strategies . For instance, the synthesis of partially protected carbohydrates can be achieved by manipulating only one type of a protecting group for a given substrate . The uniform protection of the unprotected starting material is done in a way that only one (or two) hydroxyl groups remain unprotected .Molecular Structure Analysis

The molecule contains a total of 62 bonds. There are 32 non-H bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 5 ethers (aliphatic) .科学的研究の応用

Synthesis of Iminosugars

- Summary of Application : Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .

- Results or Outcomes : The synthesis resulted in a series of tri- and tetrahydroxylated seven-membered iminosugars. These compounds could potentially be used as therapeutic agents, although further testing would be required .

Investigation of Mannose Binding Sites

- Summary of Application : Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .

- Results or Outcomes : The study provided insights into the mannose binding site of pradimicin A, which could have implications for the development of new antibiotics .

Synthesis of Stable Noeuromycin Analog

- Summary of Application : Methyl α-D-mannopyranoside has been used in the synthesis of a stable noeuromycin analog with a D-manno configuration .

- Results or Outcomes : The synthesis resulted in a stable noeuromycin analog with a D-manno configuration .

Carbohydrate Chemistry

- Summary of Application : Methyl α-D-mannopyranoside is used in various synthetic methods in carbohydrate chemistry .

- Methods of Application : The methods of application include various organic reactions, such as acetolysis of 6-deoxysugars controlled by the armed–disarmed effect .

- Results or Outcomes : The outcomes of these methods contribute to the advancement of carbohydrate chemistry .

Safety And Hazards

将来の方向性

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .

特性

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXPCZLNEKGTHT-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)